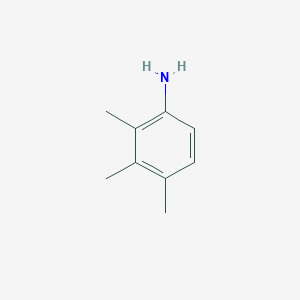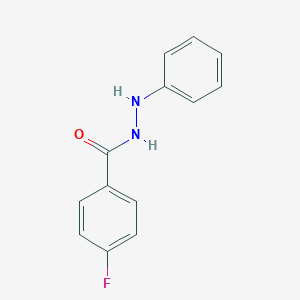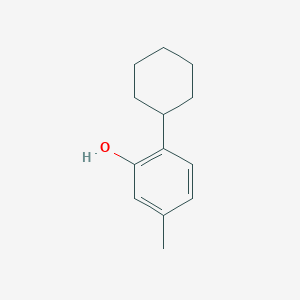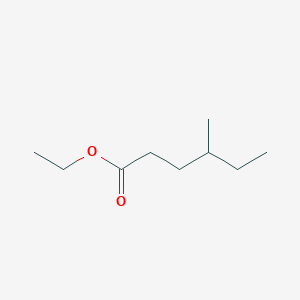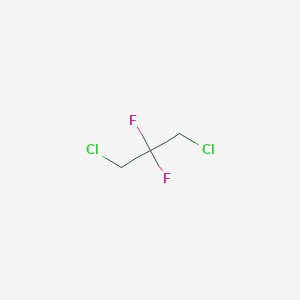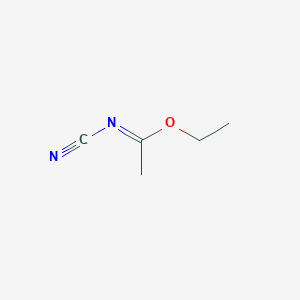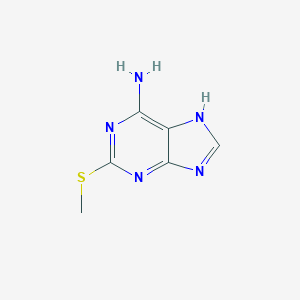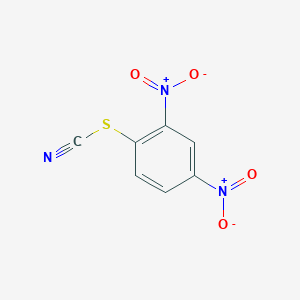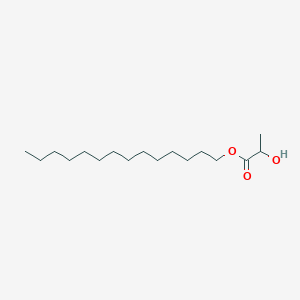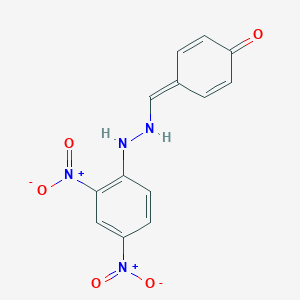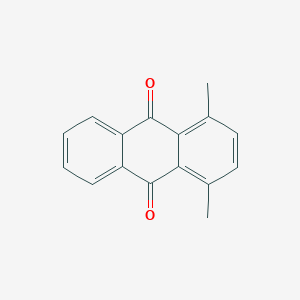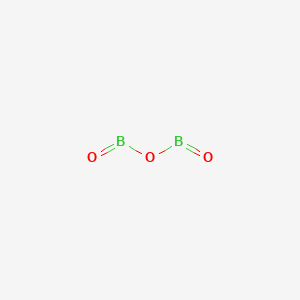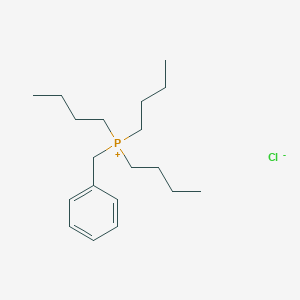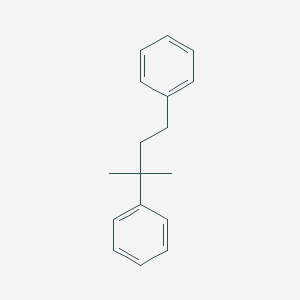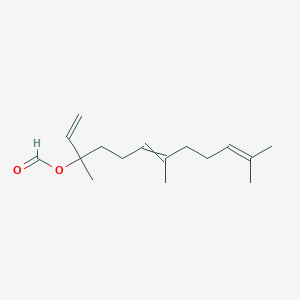
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate, also known as Geranyl formate, is a natural organic compound that is commonly found in various plants, fruits, and essential oils. It is a colorless liquid with a pleasant floral aroma and is widely used in the fragrance and flavor industry. Geranyl formate has also been studied for its potential applications in various scientific research fields, including chemistry, biology, and pharmacology.
Mecanismo De Acción
The mechanism of action of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is not fully understood. However, it is believed that (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate exerts its biological effects by modulating various signaling pathways in cells, including the NF-κB and MAPK signaling pathways. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Efectos Bioquímicos Y Fisiológicos
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate exhibits antimicrobial activity against various bacteria and fungi. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has also been shown to exhibit antioxidant and anti-inflammatory properties. In addition, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to inhibit the activity of acetylcholinesterase and tyrosinase, which are enzymes involved in the pathogenesis of Alzheimer's disease and skin pigmentation disorders, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate also exhibits low toxicity and is relatively inexpensive compared to other compounds. However, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has some limitations for use in lab experiments. It has a low solubility in water, which can limit its use in aqueous systems. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is also volatile, which can make it difficult to handle and store.
Direcciones Futuras
There are several future directions for the study of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate. One potential direction is the exploration of its potential applications in the treatment of cancer. In vitro studies have shown that (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate exhibits anticancer activity against various cancer cell lines. Another potential direction is the study of its potential applications in the treatment of skin pigmentation disorders. (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. Finally, the study of the mechanism of action of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is an important future direction, as it will provide insights into its biological effects and potential applications.
Métodos De Síntesis
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate can be synthesized through various methods, including esterification of geraniol with formic acid, direct condensation of geranyl alcohol with formic acid, and transesterification of geranyl acetate with formic acid. Among these methods, the esterification of geraniol with formic acid is the most commonly used method for the synthesis of (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate.
Aplicaciones Científicas De Investigación
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been studied for its potential applications in various scientific research fields, including chemistry, biology, and pharmacology. In chemistry, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate is used as a starting material for the synthesis of various organic compounds, including terpenoids and esters. In biology, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. In pharmacology, (S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate formate has been studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
1112-99-8 |
|---|---|
Nombre del producto |
(S)-3,7,11-Trimethyldodeca-1,6,10-trien-3-yl formate |
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
3,7,11-trimethyldodeca-1,6,10-trien-3-yl formate |
InChI |
InChI=1S/C16H26O2/c1-6-16(5,18-13-17)12-8-11-15(4)10-7-9-14(2)3/h6,9,11,13H,1,7-8,10,12H2,2-5H3 |
Clave InChI |
GJPVEZJRYIBIOD-RBFDBLARSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC[C@@](C)(C=C)OC=O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C=C)OC=O)C)C |
Otros números CAS |
1112-99-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



